
(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile
描述
(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has shown potential in various applications, including medicinal chemistry, organic synthesis, and material science.
科学研究应用
(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile has been used in various scientific research applications. In medicinal chemistry, it has been shown to have potential as a lead compound for the development of new drugs. It has been reported to exhibit antitumor activity, and studies have shown that it can inhibit the growth of cancer cells in vitro. In addition, it has been investigated for its potential as an anti-inflammatory agent.
In organic synthesis, (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile has been used as a building block for the synthesis of more complex molecules. It has been used in the synthesis of pyridine derivatives, which have potential applications in drug discovery.
In material science, (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
作用机制
The mechanism of action of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. It may also interact with cellular signaling pathways, leading to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
Studies have shown that (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile has a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, it has been shown to have antibacterial activity against certain strains of bacteria.
实验室实验的优点和局限性
One of the main advantages of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is its high yield in the synthesis process. This makes it a cost-effective and efficient compound to work with in the lab. In addition, it has been shown to have a range of potential applications in medicinal chemistry, organic synthesis, and material science.
However, there are also limitations to working with (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile. It is a highly reactive compound, and precautions must be taken when handling it. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile. One area of interest is its potential as a lead compound for the development of new drugs. Further studies are needed to investigate its mechanism of action and to identify specific molecular targets.
In addition, research on the synthesis of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile and its derivatives could lead to the development of new materials with potential applications in catalysis, gas storage, and drug delivery.
Conclusion:
In conclusion, (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is a pyridine derivative that has shown potential in various scientific research applications. Its synthesis method is cost-effective and efficient, and it has been investigated for its potential as a lead compound for the development of new drugs. While its mechanism of action is not fully understood, studies have shown that it has a range of biochemical and physiological effects. Further research is needed to fully understand its potential applications and to identify specific molecular targets.
属性
IUPAC Name |
2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-13-8-6(10)5-12-7(3-4-11)9(8)14-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRNNYGGEZLQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Br)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590132 | |
| Record name | (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |
CAS RN |
850349-70-1 | |
| Record name | (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1627742.png)
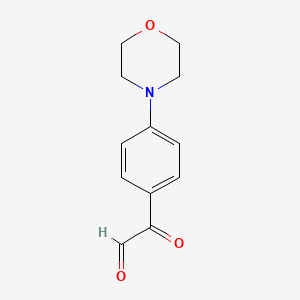
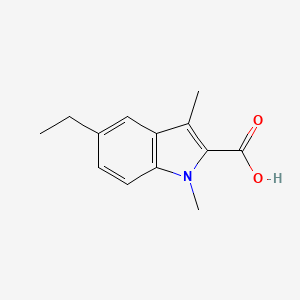
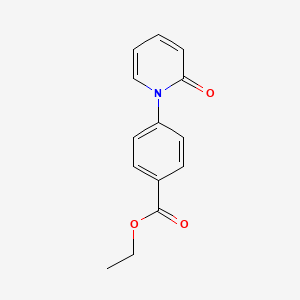
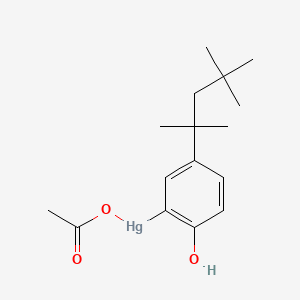

![4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B1627749.png)

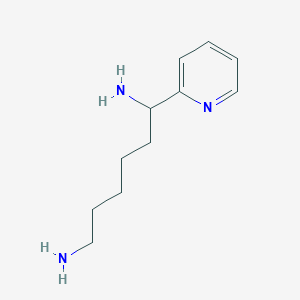
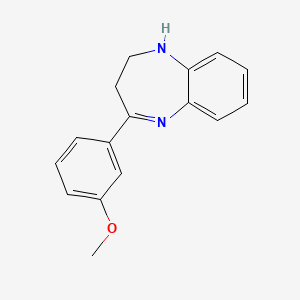
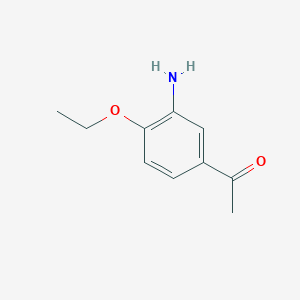
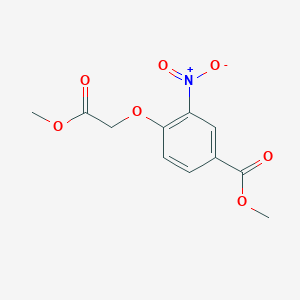
![2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627763.png)
